4-Aminobiphenyl-2',3',4',5',6'-d5

Description

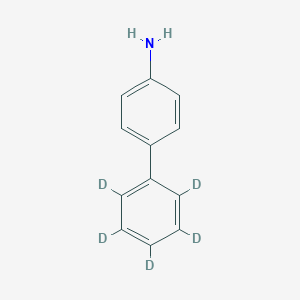

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVOXQPQNTYEKQ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Employing 4 Aminobiphenyl 2 ,3 ,4 ,5 ,6 D5 As an Internal Standard

Quantification of 4-ABP-DNA Adducts in Biological Samples

The quantification of dG-C8-4-ABP adducts in human tissues is a critical biomarker for assessing cancer risk associated with 4-ABP exposure. Highly sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution have been developed for this purpose. oup.comoup.com

In a typical assay, DNA is extracted from a biological sample (e.g., bladder tissue, blood cells) and enzymatically hydrolyzed to its constituent nucleosides. A known amount of a deuterated internal standard, such as dG-C8-4-ABP-d9 (where the biphenyl (B1667301) ring and the deoxyribose sugar contain deuterium (B1214612) atoms), is added to the hydrolysate. oup.com The sample is then purified, often using techniques like column switching or immunoaffinity chromatography, to enrich the adduct of interest before it is injected into the LC-MS/MS system. oup.comoup.com The instrument is set to monitor specific mass transitions for both the native adduct and the deuterated standard, and the ratio of their signals is used to calculate the number of adducts per unit of DNA. oup.com

Using these isotope-dilution LC-MS/MS methods, researchers have successfully quantified 4-ABP adducts in various human tissues, providing direct molecular evidence linking exposure to DNA damage.

A study investigating DNA from bladder cancer patients detected dG-C8-4-ABP adducts using an LC-MS/MS method with a deuterated internal standard, achieving a detection limit of one adduct in 10⁹ bases. oup.com Another study measured 4-aminobiphenyl-hemoglobin adducts in maternal and fetal blood, confirming that this carcinogen crosses the human placenta and binds to fetal hemoglobin at significantly higher concentrations in smokers compared to non-smokers. nih.gov

Research on human hepatocytes has shown that they are highly efficient at bioactivating 4-ABP, leading to significant DNA adduct formation. nih.govresearchgate.net The levels of dG-C8-4-ABP adducts formed in human hepatocytes were found to be similar to those formed in rat hepatocytes, an animal model used in carcinogenesis bioassays. nih.gov

Metabolomic Profiling of 4-ABP

Isotope-labeled compounds like 4-ABP-d5 are invaluable tools for metabolomic studies. By administering the labeled compound to an in vitro system (like perfused liver) or an animal model, researchers can trace its metabolic fate. nih.gov The unique mass of the deuterated metabolites allows them to be distinguished from the endogenous metabolic background. This enables the precise tracking of metabolic pathways, including rates of N-acetylation, C- and N-hydroxylation, and subsequent conjugation reactions (e.g., glucuronidation). nih.gov For example, studies with perfused guinea pig liver have detailed the rapid metabolism of 4-ABP into various hydroxylated and acetylated products. nih.gov

The use of deuterated substrates simplifies the search for previously unknown metabolites. Any compound detected in the biological matrix that carries the specific deuterium mass shift can be flagged as a potential metabolite of 4-ABP. This approach facilitates the discovery and structural elucidation of novel metabolites, providing a more complete picture of the biotransformation and detoxification pathways of the carcinogen.

Note: 4 Aminobiphenyl 2 ,3 ,4 ,5 ,6 D5 Serves As the Internal Standard for These Analyses of the Non Deuterated Compound and Its Metabolites/adducts.

Quantification of Carcinogen-Derived Biomarkers of Exposure

The stability and distinct mass of 4-Aminobiphenyl-2',3',4',5',6'-d5 make it an ideal internal standard for a variety of analytical techniques aimed at measuring biomarkers of 4-ABP exposure. These biomarkers are crucial for assessing cancer risk in human populations.

Analysis of Hemoglobin Adducts of 4-Aminobiphenyl (B23562) (e.g., 4-ABP-Hb)

The measurement of 4-aminobiphenyl adducted to hemoglobin (4-ABP-Hb) is a well-established method for monitoring human exposure to this carcinogen, particularly from sources like tobacco smoke. who.intnih.govnih.gov In these analyses, a known amount of 4-Aminobiphenyl-d5 is added to blood samples. Following mild basic hydrolysis to release the amine from the hemoglobin, the sample is derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov By comparing the signal of the native 4-ABP to its deuterated internal standard, researchers can accurately quantify the level of adducts present. nih.gov

Studies have consistently shown significantly higher levels of 4-ABP-Hb adducts in smokers compared to non-smokers. nih.govnih.gov For instance, one study reported a geometric mean concentration of 73.0 pg/g Hb in smokers, compared to 29.9 pg/g Hb in non-smokers. nih.gov Another study found mean values of 154 pg/g Hb in smokers and 28 pg/g Hb in nonsmokers. nih.gov These quantitative data, made reliable by the use of the deuterated internal standard, reinforce the link between cigarette smoking and exposure to this potent carcinogen. nih.gov

4-ABP Hemoglobin Adduct Levels in Smokers vs. Non-Smokers

| Study Population | Mean 4-ABP-Hb Adduct Level (pg/g Hb) | Reference |

|---|---|---|

| Smokers | 73.0 | nih.gov |

| Non-Smokers | 29.9 | nih.gov |

| Smokers | 154 | nih.gov |

| Non-Smokers | 28 | nih.gov |

| Bladder Carcinoma Patients (Smokers) | 103 ± 47 | nih.gov |

| Controls (Smokers) | 65 ± 44 | nih.gov |

Determination of Total Urinary 4-Aminobiphenyl and its Conjugates (e.g., N-acetyl-4-ABP, 4-ABP glucuronide)

Urine analysis provides a non-invasive method to assess recent exposure to 4-ABP and its metabolites. This compound is employed as an internal standard to quantify not only the parent compound but also its conjugated metabolites, such as N-acetyl-4-aminobiphenyl and 4-ABP glucuronide. These conjugates are part of the body's detoxification process but can also release the carcinogenic parent compound in the bladder. nih.gov

In a study of workers exposed to benzidine-based dyes, which can metabolically release 4-ABP, urinary levels of 4-ABP were significantly higher in exposed workers compared to controls. who.int The use of a deuterated internal standard ensures the accuracy of these measurements, which are vital for occupational health monitoring.

Detection and Measurement of DNA Adducts (e.g., N-(deoxyguanosin-8-yl)-4-aminobiphenyl)

The formation of DNA adducts is considered a critical step in the initiation of cancer. nih.gov The primary DNA adduct formed by 4-ABP is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP). nih.govacs.orgnih.gov Sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to detect and quantify these adducts in tissues. nih.govacs.orgnih.govoup.com

In these analyses, a deuterated internal standard of the DNA adduct is often synthesized and added to the DNA hydrolysate. nih.govoup.com This allows for precise quantification by isotope dilution mass spectrometry. For instance, a method was developed using a deuterated internal standard to analyze dG-C8-4-ABP in human pancreatic tissue, with a detection limit of approximately 1 adduct in 10^8 nucleotides. nih.govacs.org Another study using a similar approach analyzed DNA from human urinary bladder and lung tissues, finding adduct levels ranging from less than 0.32 to 49.5 adducts per 10^8 nucleotides in the lungs. nih.gov These findings highlight the ability to detect very low levels of DNA damage, which is essential for understanding cancer risk at the molecular level.

Reported Levels of 4-ABP DNA Adducts in Human Tissues

| Tissue | Adduct Levels (per 108 nucleotides) | Analytical Method | Reference |

|---|---|---|---|

| Pancreas | 1 to 60 | Capillary LC-μESI-MS | nih.govacs.org |

| Lung | < 0.32 to 49.5 | GC-NICI-MS | nih.gov |

| Urinary Bladder | < 0.32 to 3.94 | GC-NICI-MS | nih.gov |

Investigation of 4-Aminobiphenyl Metabolic Activation Pathways

Understanding how 4-ABP is metabolized is key to elucidating its carcinogenic mechanism. This compound is a valuable tool in these in vitro and in vivo studies.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1/2, CYP2E1) in N-Hydroxylation

The initial and critical step in the metabolic activation of 4-ABP is N-hydroxylation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govwikipedia.org This process converts 4-ABP to N-hydroxy-4-aminobiphenyl. While CYP1A2 was traditionally considered the primary enzyme responsible, recent studies have implicated other CYPs, such as CYP2E1, as also playing a significant role, particularly in certain tissues or at different developmental stages. nih.govnih.gov

Studies using liver microsomes from mice have demonstrated that CYP2E1 is a major enzyme in the N-hydroxylation of 4-ABP. nih.govnih.gov In these experiments, the use of isotopically labeled substrates and standards helps to trace the metabolic pathways and quantify the formation of specific metabolites with high precision.

Formation and Reactivity of Electrophilic Metabolites (e.g., Aryl Nitrenium Ions)

The N-hydroxyarylamine can be further activated through O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs). who.intnih.gov The resulting esters are unstable and can break down to form the aryl nitrenium ion. nih.gov The use of deuterated 4-ABP in experimental systems allows for the detailed study of these activation pathways and the identification of the specific enzymes and metabolites involved.

Enzymatic N-Esterification Processes (N-acetylation, N-glucuronidation, N-sulfation)

The metabolic activation and detoxification of 4-aminobiphenyl (4-ABP) involve several enzymatic pathways, including N-esterification of its N-hydroxy metabolite. researchgate.net After the initial N-oxidation of 4-ABP to N-hydroxy-4-aminobiphenyl by cytochrome P450 enzymes, primarily CYP1A2, this proximate carcinogen can undergo further conjugation reactions. wikipedia.orgwho.intnih.gov These subsequent steps are critical in determining whether the compound is detoxified or converted into a more reactive form capable of damaging DNA.

N-acetylation: The N-hydroxy metabolite of 4-ABP can be O-acetylated by N-acetyltransferase (NAT) enzymes. wikipedia.orgnih.gov This reaction produces a highly unstable N-acetoxy-aryl-amine ester, which can spontaneously break down to form a reactive arylnitrenium ion that readily binds to DNA. nih.gov Both NAT1 and NAT2 enzymes can catalyze this O-acetylation. wikipedia.orgnih.gov

N-glucuronidation: Glucuronidation is a major metabolic pathway for aromatic amines and is generally considered a detoxification step. wikipedia.org The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the formation of N-glucuronides from both 4-ABP and its N-hydroxy metabolite. wikipedia.org This process increases the water solubility of the compounds, facilitating their excretion. wikipedia.org The N-glucuronide of N-hydroxy-4-aminobiphenyl is thought to be a key transport form of the carcinogen, which can accumulate in the bladder lumen. wikipedia.org Under the acidic conditions of urine, this conjugate can be hydrolyzed, releasing the N-hydroxy metabolite which can then be activated within the bladder epithelium. wikipedia.org

N-sulfation: The N-hydroxy metabolite of 4-ABP can also be esterified through sulfation. Studies have shown that human liver cytosol can metabolize N-hydroxy-4-aminobiphenyl via sulfotransferase (SULT) activity, forming a reactive sulfuric acid ester intermediate that can bind to DNA. nih.gov Research indicates that the thermostable phenol (B47542) sulfotransferase (TS-PST), but not the thermolabile (TL-PST) or dehydroepiandrosterone (B1670201) (DHEA-ST) forms, is responsible for this activation. nih.gov Interestingly, this activation primarily occurs in the liver and to a lesser extent in the colon, with no detectable activity in the bladder, the target organ for 4-ABP carcinogenicity. nih.gov

The precise quantification of these various metabolites in biological samples is essential for understanding the metabolic balance, a task for which this compound is employed as an internal standard in isotope dilution mass spectrometry.

Impact of N-Acetyltransferase Activity on Metabolic Fate

N-acetyltransferase (NAT) enzymes play a dual and critical role in the metabolism of 4-ABP, influencing its ultimate metabolic fate. nih.govnih.gov Humans exhibit genetic polymorphisms in the NAT2 gene, leading to distinct rapid, intermediate, and slow acetylator phenotypes. nih.govnih.gov This genetic variation significantly impacts an individual's susceptibility to 4-ABP-induced cancer. who.intnih.gov

The role of NAT enzymes is twofold:

Detoxification (N-acetylation): NAT enzymes, particularly NAT2, can directly N-acetylate the parent 4-ABP molecule to form 4-acetylaminobiphenyl. wikipedia.orgnih.gov This acetylated product is more difficult to oxidize into the reactive N-hydroxy metabolite. wikipedia.org Therefore, N-acetylation of the parent amine is considered a primary detoxification pathway because it competes with and reduces the amount of 4-ABP available for N-oxidation, the initial activation step. who.intnih.gov

Activation (O-acetylation): Conversely, NAT enzymes can also O-acetylate the N-hydroxy-4-aminobiphenyl metabolite. wikipedia.orgnih.gov This reaction, as mentioned previously, forms a highly reactive ester that leads to the generation of the ultimate carcinogenic species, the arylnitrenium ion. nih.gov

The balance between these two competing reactions is heavily influenced by an individual's NAT2 acetylator status.

Slow Acetylators: Individuals with the slow acetylator phenotype have reduced NAT2 enzyme activity. nih.gov This leads to less efficient N-acetylation (detoxification) of the parent 4-ABP amine. who.int Consequently, a larger proportion of the 4-ABP dose is available to undergo N-oxidation, leading to higher levels of the N-hydroxy metabolite and subsequently greater formation of DNA adducts. nih.gov Epidemiological studies have reported that slow NAT2 acetylators are at an elevated risk for bladder cancer when exposed to aromatic amines like 4-ABP. who.intnih.gov

Rapid Acetylators: Rapid acetylators more efficiently detoxify 4-ABP through N-acetylation, reducing the amount shunted into the activation pathway. nih.gov

Studies using cryopreserved human hepatocytes have confirmed that the N-acetylation of 4-ABP is NAT2 genotype-dependent, with rates among rapid, intermediate, and slow acetylators showing a clear gene-dose response. nih.gov

Mechanisms of DNA Damage and Genotoxicity Mediated by 4-Aminobiphenyl

The carcinogenicity of 4-ABP is strongly linked to its ability to cause genetic damage. nih.gov This genotoxicity is mediated primarily through the formation of covalent DNA adducts, with a secondary contribution from oxidative stress. wikipedia.orgnih.gov

Molecular Interactions Leading to Covalent DNA Adduct Formation

The central mechanism of 4-ABP-induced cancer initiation is the formation of covalent bonds between its reactive metabolites and cellular DNA. wikipedia.orgnih.gov This process disrupts the normal structure and function of DNA, leading to mutations if not properly repaired.

The pathway to DNA adduct formation is a multi-step process:

Metabolic Activation: As described, 4-ABP is first N-hydroxylated in the liver by CYP1A2 to N-hydroxy-4-aminobiphenyl. wikipedia.orgnih.gov

Esterification: This proximate carcinogen is then further activated in the liver or target tissues (like the bladder epithelium) via O-acetylation or O-sulfation to form unstable esters. wikipedia.orgnih.govnih.gov

Formation of Arylnitrenium Ion: These esters spontaneously hydrolyze, yielding a highly electrophilic arylnitrenium ion. nih.govtaylorandfrancis.com

Covalent Binding to DNA: The arylnitrenium ion attacks nucleophilic sites on the DNA bases. nih.gov The predominant site for this covalent binding is the C8 position of guanine. nih.govpsu.edu

The major DNA adduct formed is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) , which typically accounts for about 80% of the total adducts. psu.edu Other minor adducts have also been identified, including N-(deoxyadenosin-8-yl)-4-ABP and N-(deoxyguanosin-N2-yl)-4-ABP. nih.govpsu.edu These adducts have been detected in the bladder tissue of smokers and experimental animals. nih.govnih.gov The precise quantification of these adducts in biological samples, a cornerstone of molecular epidemiology and risk assessment, is often achieved through sensitive methods like 32P-postlabeling or liquid chromatography-mass spectrometry, which rely on standards synthesized from or quantified with deuterated 4-ABP. nih.govacs.orgacs.orgresearchgate.net

| Adduct Name | Abbreviation | Binding Site | Relative Abundance |

|---|---|---|---|

| N-(deoxyguanosin-8-yl)-4-aminobiphenyl | dG-C8-4-ABP | C8 of Guanine | ~80% |

| N-(deoxyadenosin-8-yl)-4-aminobiphenyl | dA-C8-4-ABP | C8 of Adenine | ~15% |

| 3-(deoxyguanosin-N2-yl)-4-aminobiphenyl | dG-N2-4-ABP | N2 of Guanine | ~5% |

Contribution of Reactive Oxygen Species and Oxidative DNA Damage

In addition to covalent adduct formation, there is evidence that 4-ABP metabolism can induce oxidative stress, leading to oxidative DNA damage. nih.govnih.gov Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can be generated during the metabolic processing of 4-ABP. nih.gov

Cellular Responses to 4-Aminobiphenyl-Induced DNA Lesions

The formation of 4-ABP-DNA adducts is not random along the genome. Studies mapping adduct distribution within the p53 tumor suppressor gene, which is frequently mutated in human bladder cancer, have revealed a distinct pattern. psu.edu The preferential sites for 4-ABP adduct formation include codons 175, 248, 280, and 285. psu.edu Crucially, these sites are also mutational hotspots observed in human bladder cancers, providing a direct mechanistic link between 4-ABP exposure, specific DNA damage, and the genetic alterations that drive cancer. nih.govpsu.edu

The presence of these bulky adducts can disrupt DNA replication and transcription, and if not removed by cellular DNA repair mechanisms, they can lead to misincorporation of bases during replication, resulting in permanent mutations, such as G→T transversions. nih.gov The correlation between the 4-ABP adduct spectrum and the p53 mutational spectrum in bladder cancer is considered strong evidence for 4-ABP being a major etiological agent in this disease. psu.edu

Detoxification and Elimination Pathways of 4-Aminobiphenyl

While some metabolic pathways activate 4-ABP into a carcinogen, other pathways work to detoxify it and facilitate its elimination from the body. The balance between these activation and detoxification pathways is a key determinant of an individual's cancer risk upon exposure. nih.govnih.gov

The primary detoxification routes for 4-aminobiphenyl include:

N-acetylation of the Parent Amine: As previously discussed, the direct acetylation of the amino group of 4-ABP by N-acetyltransferases (NATs) forms 4-acetylaminobiphenyl. wikipedia.orgnih.gov This metabolite is less susceptible to the critical N-oxidation step required for activation, making this a crucial detoxification pathway. who.intnih.gov

N-glucuronidation: The conjugation of the parent amine or its N-hydroxy metabolite with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases water solubility. wikipedia.org This process, which competes with N-oxidation, results in the formation of N-glucuronides that can be more readily excreted in urine. wikipedia.org

Ring Hydroxylation: Competing with N-hydroxylation, cytochrome P450 enzymes can also hydroxylate the aromatic rings of 4-ABP. researchgate.net These phenolic metabolites can then be further conjugated (e.g., with glucuronic acid or sulfate) and eliminated. This pathway is generally considered a detoxification route.

Hepatic Sulfation: While sulfation of N-hydroxy-4-aminobiphenyl is an activation step within the liver, it may paradoxically serve as a detoxification mechanism for extrahepatic tissues like the bladder. nih.gov By converting the N-hydroxy metabolite to a highly reactive but short-lived sulfuric acid ester within the liver, sulfation may decrease the amount of the stable N-hydroxy metabolite that can be transported through the blood to the bladder. nih.gov

Ultimately, these detoxification pathways work to convert 4-ABP into inactive, water-soluble metabolites that can be efficiently eliminated from the body, primarily through the urine, thereby reducing its carcinogenic potential. wikipedia.org

Role of O-Esterification and Ring Hydroxylation in Detoxification

The metabolic fate of 4-aminobiphenyl is a complex process involving several enzymatic reactions that can lead to either detoxification or metabolic activation. This compound is a crucial tool in elucidating these pathways, particularly O-esterification and ring hydroxylation, which are competing enzymatic reactions. hpa.gov.tw The use of this deuterated internal standard in analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) allows for the accurate measurement of the various metabolites formed. who.intnih.gov

Conversely, ring hydroxylation is generally considered a detoxification pathway. nih.gov This process, also mediated by cytochrome P450 enzymes, results in the formation of phenolic metabolites. The major ring-hydroxylated metabolite is 3-hydroxy-4-aminobiphenyl, while hydroxylation at the 4' and 2' positions are minor pathways in most species studied. nih.govnih.gov N-acetylation of the parent amine is also a significant detoxification step, as the resulting N-acetylated products are less readily oxidized. wikipedia.org

The quantification of these various metabolites is essential to understanding the balance between activation and detoxification. By adding a known amount of this compound to a biological sample, researchers can correct for sample loss during preparation and for variations in instrument response, thus obtaining highly accurate measurements of the native metabolites. bioanalysis-zone.comwuxiapptec.com

Excretion of Metabolites and Conjugates in Biological Fluids

Following metabolic processing, the various metabolites of 4-aminobiphenyl and their conjugates are excreted from the body, primarily in urine and bile. nih.govnih.gov The use of this compound as an internal standard is vital for the accurate quantification of these excreted compounds in biological fluids, providing insights into the routes and efficiency of elimination.

A major pathway for the excretion of 4-ABP and its metabolites is through conjugation with glucuronic acid or sulfate. nih.govfrontiersin.orghelsinki.fi Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a key detoxification reaction that increases the water solubility of the metabolites, facilitating their excretion. wikipedia.org The N-glucuronide of 4-aminobiphenyl is a major metabolite produced in both human and dog liver slices. nih.gov Studies have shown that metabolites such as 4'-hydroxy-4-acetylaminobiphenyl are predominantly found in conjugated form in bile and perfusate. nih.gov

These glucuronide conjugates are transported out of the liver and can be excreted into bile, potentially leading to enterohepatic recirculation, or released into the bloodstream for urinary excretion. frontiersin.orghelsinki.fi However, the stability of these conjugates can be pH-dependent. For instance, the N-glucuronides of 4-aminobiphenyl and N-hydroxy-4-aminobiphenyl are acid-labile and can hydrolyze back to their respective arylamines in the acidic environment of the bladder, which is a critical step in the initiation of bladder cancer. wikipedia.orgnih.gov

Isotope dilution mass spectrometry, with this compound as the internal standard, enables the sensitive and specific measurement of these various metabolites and their conjugates in urine and other biological fluids. nih.govnih.gov This allows for a detailed understanding of the metabolic profile and the factors influencing the excretion and potential toxicity of 4-aminobiphenyl.

Table of Metabolites of 4-Aminobiphenyl Quantified Using Deuterated Internal Standards

| Metabolite | Abbreviation | Metabolic Pathway |

|---|---|---|

| N-hydroxy-4-aminobiphenyl | N-OH-ABP | N-hydroxylation |

| 4-acetylaminobiphenyl | AABP | N-acetylation |

| 4'-hydroxy-4-aminobiphenyl | 4'-OH-ABP | Ring hydroxylation |

| 3-hydroxy-4-aminobiphenyl | Ring hydroxylation | |

| 4'-hydroxy-4-acetylaminobiphenyl | 4'-OH-AABP | Ring hydroxylation, N-acetylation |

| N-(deoxyguanosin-8-yl)-4-aminobiphenyl | dG-C8-4-ABP | DNA adduct formation |

Table of Compound Names

| Compound Name |

|---|

| 4-Aminobiphenyl |

| This compound |

| N-hydroxy-4-aminobiphenyl |

| 4-acetylaminobiphenyl |

| 4'-hydroxy-4-aminobiphenyl |

| 3-hydroxy-4-aminobiphenyl |

| 4'-hydroxy-4-acetylaminobiphenyl |

| N-(deoxyguanosin-8-yl)-4-aminobiphenyl |

| N-glucuronide of 4-aminobiphenyl |

| Sulfate conjugates |

| Cytochrome P450 (CYP) |

Environmental Monitoring of 4-Aminobiphenyl Contamination

The quantification of 4-ABP in environmental samples is crucial for understanding its prevalence and for identifying sources of human exposure. The use of 4-ABP-d5 as an internal standard is a cornerstone of modern analytical methods, ensuring the accuracy of these environmental assessments.

Tobacco smoke is a primary source of non-occupational exposure to 4-ABP for the general population. nih.govwho.int The compound is formed during the combustion of tobacco, and its concentration varies significantly between mainstream smoke (inhaled by the smoker) and sidestream smoke (emitted from the burning end of the cigarette). nih.gov Accurate measurement is critical for assessing the risk to both smokers and non-smokers exposed to environmental tobacco smoke (ETS).

Analytical methods, such as gas chromatography-tandem mass spectrometry (GC/MS/MS), are employed for this purpose. researchgate.net These methods often involve derivatizing the amines to enhance their sensitivity. The incorporation of deuterated internal standards, such as 4-aminobiphenyl-d9, is essential for achieving accurate and precise results, with reported interday precision of 3-10% and accuracy of 97-100%. researchgate.net Research has consistently shown that the yields of aromatic amines like 4-ABP are significantly higher in sidestream smoke compared to mainstream smoke, often by a factor of 20 to 40. acs.orghealthycanadians.gc.ca This highlights the significant risk associated with secondhand smoke exposure.

| Smoke Type | 4-Aminobiphenyl (ng per cigarette) | Source(s) |

| Mainstream (Unfiltered) | 2.4 - 4.6 | nih.gov |

| Mainstream (Filtered) | 0.2 - 23 | nih.gov |

| Mainstream (Market Cigarettes) | 0.30 - 2.31 | acs.org |

| Sidestream | Up to 140 | nih.gov |

This table presents a range of reported values for 4-aminobiphenyl in different types of cigarette smoke. Actual values can vary based on cigarette brand, type of tobacco, and smoking conditions.

Beyond tobacco smoke, 4-ABP can contaminate air and water, posing a broader environmental health risk. Occupational settings, particularly former manufacturing sites for dyes and rubber antioxidants, can be sources of contamination. who.inthpa.gov.tw Additionally, 4-ABP has been detected in emissions from cooking oils. who.int Monitoring for this carcinogen in ambient environments is therefore important for public health.

Methods for detecting 4-ABP in air involve drawing a known volume of air through specialized filters, such as sulfuric acid-treated glass fiber filters. osha.gov The collected sample is then extracted and analyzed, typically using GC/MS. The analytical detection limit for 4-aminobiphenyl in air can be as low as 1 part per trillion (ppt). osha.gov For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analyte from a large volume of water before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). eurofins.com In both air and water analysis, isotope dilution using 4-ABP-d5 is the gold standard for quantification, as it corrects for variations in extraction efficiency and instrumental response, which is particularly important when dealing with complex environmental matrices. eurofins.com

Biomonitoring of Occupational Exposures to Aromatic Amines

Biomonitoring provides a direct measure of an individual's internal dose of a chemical, accounting for all routes of exposure (inhalation, dermal, ingestion). baua.denih.gov For 4-ABP, this involves measuring the compound or its metabolites in biological samples like blood and urine. The use of 4-ABP-d5 is critical for the analytical methods used in these assessments, enabling the quantification of biomarkers at very low concentrations. nih.gov

The analysis of 4-ABP in human biological samples is a key tool for assessing exposure in both occupational cohorts and the general population. Two primary biomarkers are used: 4-ABP released from hemoglobin (Hb) adducts in red blood cells and total 4-ABP excreted in urine. who.intnih.govnih.gov Hb adducts provide an integrated measure of exposure over the lifespan of red blood cells (about 120 days), while urinary metabolites reflect more recent exposure. nih.gov

Studies have shown significantly higher levels of these biomarkers in smokers compared to non-smokers. nih.govnih.gov For instance, the geometric mean concentration of urinary 4-ABP was found to be 8.69 pg/mg creatinine (B1669602) in smokers, compared to 1.64 pg/mg creatinine in non-smokers. nih.gov In occupational settings, workers exposed to benzidine-based dyes, which can metabolically release 4-ABP, also show elevated urinary levels of the compound. nih.govwho.int A study of dye workers in India found a mean concentration of 109 pmol/mL in exposed workers, while the compound was detected in only one of 13 control workers. who.int These quantitative analyses rely on tandem mass spectrometry with deuterated internal standards to achieve the necessary sensitivity and accuracy. nih.gov

| Sample Type | Population | Biomarker Level | Source(s) |

| Urine | Smokers | 8.69 pg/mg creatinine (geometric mean) | nih.gov |

| Urine | Non-smokers | 1.64 pg/mg creatinine (geometric mean) | nih.gov |

| Urine | Benzidine-exposed workers | 57 pmol/mL (median) | nih.govwho.int |

| Urine | Benzidine-dye-exposed workers | 29.3 pmol/mL (median) | nih.govwho.int |

| Hemoglobin Adducts | Maternal Smokers | 488 pg/g Hb (mean) | nih.gov |

| Hemoglobin Adducts | Fetuses of Smokers | 244 pg/g Hb (mean) | nih.gov |

| Hemoglobin Adducts | Maternal Non-smokers | 29.6 pg/g Hb (mean) | nih.gov |

| Hemoglobin Adducts | Fetuses of Non-smokers | 14.0 pg/g Hb (mean) | nih.gov |

This table summarizes findings on 4-aminobiphenyl biomarker levels in different human populations. Units are reported as published in the source literature.

A significant challenge in biomonitoring is distinguishing between different sources of exposure. For example, an individual's body burden of 4-ABP could result from tobacco smoke, occupational exposure, or other environmental sources like diet. who.intnih.gov While it can be difficult to definitively separate these sources, advanced biomarker analysis offers potential pathways. who.int

One approach is to analyze the metabolic profile of aromatic amines. 4-ABP can be metabolically released from exposure to other compounds, such as benzidine (B372746). nih.govwho.int Therefore, the simultaneous measurement of biomarkers for both 4-ABP and benzidine could help identify the primary exposure source in occupational cohorts. Furthermore, different exposure sources might lead to different ratios of metabolic products. For example, the formation of hemoglobin adducts versus albumin adducts can reflect different metabolic activation pathways, which could potentially be linked to specific exposures or metabolic phenotypes. nih.gov The accurate quantification provided by deuterated standards like 4-ABP-d5 is fundamental to these comparative analyses, allowing for the reliable detection of subtle differences in biomarker profiles that may point to a specific exposure origin.

Innovations in Mass Spectrometric Technologies for Enhanced Deuterated Internal Standard Performance

The precision of quantitative analysis using deuterated internal standards like 4-Aminobiphenyl-d5 is intrinsically linked to the capabilities of mass spectrometry (MS). texilajournal.comscioninstruments.com Deuterated standards are favored because they are chemically almost identical to the analyte, co-elute during chromatography, and can compensate for variations in sample preparation and matrix effects during ionization. texilajournal.comscispace.com However, challenges such as potential deuterium (B1214612) loss and chromatographic shifts between the labeled and unlabeled compound can impact accuracy. hilarispublisher.com Continuous innovations in MS technology are pivotal in overcoming these limitations and enhancing the performance of deuterated standards.

Modern mass spectrometry has seen significant advancements, offering unparalleled sensitivity and specificity for the detection of trace compounds. chromatographyonline.commdpi.com High-resolution mass spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap-based platforms, provide exceptional mass accuracy and resolving power. This allows for the clear differentiation of the deuterated standard from the unlabeled analyte and potential isobaric interferences, leading to more reliable quantification. chromatographyonline.com

Tandem mass spectrometry (MS/MS) remains a cornerstone for quantitative analysis, and advancements in this area continue to improve performance. mdpi.com Newer ion trap technologies offer multi-stage fragmentation (MSn), providing detailed structural information and enhancing specificity. chromatographyonline.com The development of more sensitive detectors and improved ionization techniques further contributes to lowering detection limits, which is crucial for analyzing low-level exposure to carcinogens like 4-ABP. chromatographyonline.comacs.org

Recent developments in ambient ionization techniques, which allow for the analysis of samples with minimal preparation, also hold promise for environmental and biological monitoring. chromatographyonline.com The integration of these advanced MS systems with sophisticated chromatographic separations, like ultra-high-performance liquid chromatography (UHPLC), further enhances the resolution and sensitivity of analyses involving deuterated internal standards. acs.org

Key Innovations in Mass Spectrometry:

| Technology | Advantage for Deuterated Standards | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Unambiguous differentiation from unlabeled analyte and interferences. | chromatographyonline.com |

| Advanced Tandem MS (MS/MS & MSn) | Increased specificity and structural confirmation, reducing false positives. | chromatographyonline.commdpi.com |

| Improved Ionization Techniques | Higher ionization efficiency and reduced matrix effects for better accuracy. | scioninstruments.comchromatographyonline.com |

These ongoing improvements in mass spectrometry are crucial for refining the use of 4-Aminobiphenyl-d5, ensuring more accurate and precise measurements for human exposure and toxicological studies. texilajournal.comacs.org

Integration of Proteomics and Metabolomics for Comprehensive Mechanistic Insight

Understanding the complete picture of 4-ABP's carcinogenicity requires looking beyond DNA adducts. nih.gov Integrating "omics" technologies, specifically proteomics and metabolomics, offers a powerful approach to uncover the broader biological consequences of 4-ABP exposure. acs.orgnih.gov This systems biology approach can provide a comprehensive view of the alterations in proteins and metabolic pathways, offering deeper mechanistic insights. nih.gov

Proteomics, the large-scale study of proteins, can identify changes in protein expression, post-translational modifications, and protein-protein interactions following 4-ABP exposure. nih.govmoffitt.org This can help elucidate the specific cellular machinery affected by the carcinogen, from metabolic enzymes involved in its activation to proteins involved in DNA repair, cell cycle control, and apoptosis. nih.govnih.gov For instance, identifying which cytochrome P450 enzymes are upregulated could clarify the primary pathways of 4-ABP metabolic activation. nih.gov

Metabolomics, the comprehensive analysis of small molecule metabolites, provides a snapshot of the metabolic state of a cell or organism. nih.gov By profiling the metabolome, researchers can identify metabolic pathways disrupted by 4-ABP. This could reveal novel biomarkers of exposure or effect and highlight metabolic reprogramming that contributes to carcinogenesis. The integration of proteomics and metabolomics data is particularly powerful, as it can link changes in enzyme levels (proteomics) to alterations in the concentrations of their substrates and products (metabolomics), providing a functional context to the observed changes. nih.govnih.gov

Potential Applications of Omics in 4-ABP Research:

| Omics Field | Application | Potential Insight |

|---|---|---|

| Proteomics | Identify changes in protein expression post-exposure. | Elucidate cellular pathways (e.g., metabolic activation, DNA repair) affected by 4-ABP. nih.govmoffitt.org |

| Analyze post-translational modifications. | Understand the regulation of protein function in response to 4-ABP-induced stress. nih.govmoffitt.org | |

| Metabolomics | Profile changes in endogenous metabolites. | Discover novel biomarkers of exposure and effect; identify perturbed metabolic networks. nih.gov |

| Integrated Omics | Correlate protein and metabolite changes. | Provide a comprehensive, mechanistic understanding of 4-ABP toxicity from gene to function. nih.gov |

By applying these integrated approaches, future research can move towards a more holistic understanding of 4-ABP-induced cancer, potentially identifying new targets for prevention and therapy.

Development of Novel Deuterated Analogs for Specific Isotopic Tracing and Metabolic Flux Studies

The use of stable isotope-labeled compounds extends beyond their role as internal standards. ox.ac.uk Specifically, deuterated analogs of 4-ABP can be developed as tracers to investigate its metabolic fate and dynamics in living systems, a field known as metabolic flux analysis. nih.govresearchgate.net This technique allows researchers to follow the transformation of a labeled compound through various metabolic pathways, providing quantitative information on the rates of these reactions. ox.ac.ukyoutube.com

While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are common isotopes for flux analysis, deuterium (²H) can also be used, although its application requires careful experimental design due to the potential for exchange with hydrogen atoms in the biological system. nih.govnih.gov By synthesizing novel deuterated analogs of 4-ABP with deuterium labels at specific, metabolically stable positions, it becomes possible to trace its biotransformation.

For example, researchers could administer a specifically labeled 4-ABP analog and use mass spectrometry to track the appearance of the deuterium label in various metabolites, such as N-hydroxy-4-ABP or its glucuronide conjugates. nih.govresearchgate.net This would provide direct, dynamic evidence of the metabolic pathways involved in its activation and detoxification in different tissues, such as the liver and bladder. nih.govnih.gov

Applications in Metabolic Flux Analysis:

| Research Question | Approach | Expected Outcome |

|---|---|---|

| What are the primary metabolic activation pathways of 4-ABP in vivo? | Administer a 4-ABP analog with deuterium at a stable position and analyze key metabolites. | Quantitative data on the flux through different activation pathways (e.g., N-oxidation). ox.ac.uknih.gov |

| How do genetic polymorphisms in metabolic enzymes affect 4-ABP metabolism? | Compare metabolic flux in systems with different enzyme variants. | Mechanistic link between genetic makeup and individual susceptibility to 4-ABP. |

The development and application of such novel deuterated tracers, combined with advanced analytical platforms, represent a sophisticated next step in 4-ABP research. These studies promise to deliver a highly detailed view of its metabolic processing, providing crucial data for refining models of its carcinogenicity and for assessing human health risks with greater precision. nih.gov

Conclusion

4-Aminobiphenyl-2',3',4',5',6'-d5 is a critical research tool that has significantly enhanced the study of 4-ABP-induced carcinogenesis. Its application as an internal standard in isotope dilution mass spectrometry has enabled highly accurate and precise quantification of 4-ABP-DNA adducts in human biological samples, providing crucial data on exposure and risk. Furthermore, its use in metabolomic studies allows for detailed tracking of the metabolic activation and detoxification pathways of its parent compound. The research facilitated by this labeled compound continues to underpin our molecular understanding of how environmental and lifestyle factors, such as tobacco smoke, contribute to human cancer.

Table of Compounds

Q & A

Q. What validated analytical methods are recommended for quantifying 4-Aminobiphenyl-d5 in environmental or biological matrices?

Methodological Answer: The quantification of 4-Aminobiphenyl-d5 (a deuterated analog used as an internal standard) typically employs hyphenated techniques such as:

- Solid-Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for particulate-phase samples (e.g., cigarette smoke) .

- Hollow Fiber-Liquid Phase Microextraction (HF-LPME) with Microemulsion Electrokinetic Chromatography (MEEKC) for aqueous environmental samples, offering high sensitivity at trace levels .

Table 1: Comparative Analytical Methods

| Method | Matrix | Detection Limit | Key Advantages | Limitations |

|---|---|---|---|---|

| SPE-GC-MS | Particulate phase | ~0.1 ng/mL | High specificity for complex matrices | Requires derivatization steps |

| HF-LPME-MEEKC | Water samples | ~0.05 ng/mL | Minimal solvent use, rapid | Limited to polar analytes |

Q. How should researchers handle 4-Aminobiphenyl-d5 safely in laboratory settings?

Methodological Answer: Safety protocols align with its carcinogenic classification (Category 1A):

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .

- Storage: Store in sealed containers at 2–8°C, segregated from oxidizers. Follow WGK 3 guidelines for combustible acute toxins .

- Waste Disposal: Deactivate via alkaline hydrolysis (e.g., 10% NaOH) before disposal to prevent environmental release .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data in 4-Aminobiphenyl-d5 metabolism studies?

Methodological Answer: Contradictions often arise from variable enzymatic activity or isotopic effects. A factorial design is recommended:

- Variables: Enzyme isoforms (e.g., CYP1A2 vs. CYP2E1), deuterium substitution positions, and substrate concentrations .

- Validation: Use stable isotope tracing to differentiate endogenous vs. deuterated metabolite pathways.

Example Workflow:

Hypothesis: Deuterium at 2',3',4',5',6' positions alters CYP-mediated N-hydroxylation.

Experimental Groups: Compare metabolic rates of deuterated vs. non-deuterated analogs in hepatic microsomes.

Data Analysis: Apply ANOVA to identify significant interactions between variables .

Q. What strategies mitigate isotopic interference in deuterated 4-Aminobiphenyl-d5 during mass spectrometry?

Methodological Answer: Deuterium can cause signal splitting or retention time shifts. Mitigation approaches include:

Q. How does the deuterium isotope effect (DIE) influence 4-Aminobiphenyl-d5’s reactivity in mechanistic studies?

Methodological Answer: DIE impacts bond-breaking steps (e.g., C-H vs. C-D):

- Kinetic Isotope Effect (KIE): Measure using competitive experiments (deuterated vs. protiated analogs).

- Computational Modeling: Apply density functional theory (DFT) to predict DIE on activation energies .

Table 2: Observed KIE in N-Oxidation

| Reaction Step | KIE (k_H/k_D) | Computational ΔG‡ (kcal/mol) |

|---|---|---|

| N-Hydroxylation | 2.3–3.1 | 18.5 (H) vs. 21.2 (D) |

| Epoxide Formation | 1.8–2.0 | 22.4 (H) vs. 24.1 (D) |

Emerging Research Directions

Q. Can AI-driven platforms like COMSOL Multiphysics optimize synthetic routes for 4-Aminobiphenyl-d5?

Methodological Answer: Yes. AI integrates reaction thermodynamics and kinetics:

Q. How do advanced isotopic labeling techniques enhance in vivo tracking of 4-Aminobiphenyl-d5?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.